molecular formula C7H11NO3 B1674273 Furanomycin CAS No. 18455-25-9

Furanomycin

Número de catálogo: B1674273
Número CAS: 18455-25-9
Peso molecular: 157.17 g/mol
Clave InChI: PNOKUGWGMLEAPE-JKUQZMGJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Furanomycin is a non-proteinogenic L-alpha-amino acid that is L-alanine in which the methyl group is replaced by a (2R,5S)-5-methyl-2,5-dihydrofuran-2-yl moiety. It has a role as an antimicrobial agent, a bacterial metabolite and an antibacterial agent. It is a dihydrofuran and a non-proteinogenic L-alpha-amino acid.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Furanomycin has been identified as a potent antibacterial agent, demonstrating activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of isoleucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound exhibits MIC values in the micromolar range (1-5 µg/mL) against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Efficacy of this compound Against Selected Pathogens

PathogenMIC (µg/mL)
Staphylococcus aureus1-5
Escherichia coli1-5
Pseudomonas aeruginosa4
Bacillus subtilis2

Synthesis and Derivatives

The total synthesis of this compound has been a subject of extensive research due to its structural complexity and potential medicinal applications. Various synthetic methodologies have been developed to create this compound and its analogs, enhancing its antibacterial properties.

  • Synthetic Routes : Recent studies have outlined several synthetic pathways, including those starting from chiral substrates like amino acids, which allow for more efficient production .

Table 2: Synthetic Methods for this compound

MethodologyStepsYield (%)
Chiral substrate synthesis6-776
Ugi four-component reaction20Variable
Cycloaddition strategiesN/AVariable

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Case Study 1 : A study on Pseudomonas fluorescens SBW25 revealed that this strain produces this compound as a secondary metabolite, which inhibits plant pathogenic bacteria. This discovery highlights the potential use of this compound in agricultural applications to combat bacterial diseases in crops .
  • Case Study 2 : Research demonstrated that derivatives of this compound with modified methyl groups exhibited varying antibacterial activities against different strains, suggesting that structural modifications can enhance its efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Furanomycin, and how do they address stereochemical challenges?

this compound’s synthesis requires precise control over its (αS,2R,5S)-stereochemistry, which is critical for its bioactivity. Key methods include:

  • Gold-catalyzed cycloisomerization of allenes to construct the dihydrofuran core .
  • Aziridine ester intermediates for stereoselective introduction of amino and carboxyl groups .
  • Total syntheses leveraging Sharpless epoxidation or chiral pool strategies to ensure enantiomeric purity . Methodological rigor involves NMR and X-ray crystallography to confirm stereochemistry, as misconfiguration abolishes antibacterial activity .

Q. How is this compound’s antibacterial mechanism validated experimentally?

this compound acts as a competitive antagonist of isoleucine in bacterial protein synthesis. Experimental validation includes:

  • Radiolabeled uptake assays in E. coli to demonstrate competition with isoleucine .
  • Minimum inhibitory concentration (MIC) testing against Gram-positive and acid-fast bacteria (e.g., M. tuberculosis) .
  • Crystallographic studies of this compound bound to tRNA synthetases, revealing steric hindrance effects .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Chiral HPLC to resolve stereoisomers, as even minor enantiomeric impurities reduce bioactivity .
  • High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, NOESY) for structural elucidation .
  • Circular dichroism (CD) to confirm absolute configuration, critical for SAR studies .

Advanced Research Questions

Q. How do contradictory findings in this compound’s structure-activity relationship (SAR) inform derivative design?

SAR studies reveal strict dependence on the 2,5-dihydrofuran ring and methyl group position :

ModificationBioactivity ChangeReference
Carbathis compound (C替代O)Loss of activity
Double bond reduction10-fold ↓ MIC
Methyl group relocationComplete inactivation
Contradictions arise in studies of side-chain flexibility : Some analogs retain activity despite structural deviations, suggesting unexplored binding modes . Resolving these requires molecular dynamics simulations of target interactions .

Q. What experimental design considerations are critical for studying this compound’s stereochemical effects?

  • Use enantiomerically pure starting materials to avoid confounding results .
  • Apply FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Practical, Systematic) to prioritize synthetic targets .
  • Incorporate negative controls (e.g., inactive stereoisomers) in bioassays to isolate stereochemical contributions .

Q. How can computational modeling address gaps in this compound’s mechanism of action?

  • Docking studies with bacterial isoleucyl-tRNA synthetase (IleRS) to map binding pockets .
  • QM/MM simulations to predict the energy barriers of this compound-IleRS interactions .
  • Machine learning to identify novel analogs with improved binding affinity while preserving stereochemical constraints .

Q. What methodological pitfalls arise when comparing this compound’s bioactivity across bacterial strains?

  • Variability in membrane permeability between Gram-negative and acid-fast bacteria necessitates tailored assay conditions (e.g., pH adjustment for M. tuberculosis) .
  • Contradictory MIC values may stem from differences in bacterial growth media or inoculum size, requiring standardized protocols per CLSI guidelines .

Q. Methodological Frameworks

  • For SAR studies, adopt PICO (Population: Bacterial strains; Intervention: this compound analogs; Comparison: Wild-type vs. mutants; Outcome: MIC/IC50) to structure hypotheses .
  • When resolving data contradictions, apply triangulation by cross-validating results across biochemical, computational, and crystallographic methods .

Propiedades

Número CAS

18455-25-9

Fórmula molecular

C7H11NO3

Peso molecular

157.17 g/mol

Nombre IUPAC

(2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid

InChI

InChI=1S/C7H11NO3/c1-4-2-3-5(11-4)6(8)7(9)10/h2-6H,8H2,1H3,(H,9,10)/t4-,5+,6-/m0/s1

Clave InChI

PNOKUGWGMLEAPE-JKUQZMGJSA-N

SMILES

CC1C=CC(O1)C(C(=O)O)N

SMILES isomérico

C[C@H]1C=C[C@@H](O1)[C@@H](C(=O)O)N

SMILES canónico

CC1C=CC(O1)C(C(=O)O)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Furanomycin;  NSC 116328;  NSC-116328;  NSC116328; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Aminomethyltetralone
Furanomycin
Aminomethyltetralone
Furanomycin
Aminomethyltetralone
Furanomycin
Aminomethyltetralone
Furanomycin
Aminomethyltetralone
Furanomycin
Aminomethyltetralone
Aminomethyltetralone
Furanomycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.